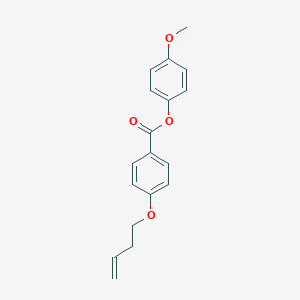

4-Methoxyphenyl 4'-(3-butenyloxy)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) 4-but-3-enoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h3,5-12H,1,4,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPLNUIZUUBDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227291 | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76487-56-4 | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization of 4 Methoxyphenyl 4 3 Butenyloxy Benzoate

Established Synthetic Pathways for the 4-Methoxyphenyl (B3050149) 4'-(3-butenyloxy)benzoate Core Structure

The synthesis of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate is typically achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 4-(3-butenyloxy)benzoic acid. This is followed by an esterification reaction with 4-methoxyphenol.

The preparation of 4-(3-butenyloxy)benzoic acid is commonly accomplished via a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of a starting material like ethyl 4-hydroxybenzoate is alkylated using an appropriate haloalkene, such as 4-bromo-1-butene, in the presence of a base like potassium carbonate. The resulting ester is then hydrolyzed to yield the carboxylic acid. nih.govtubitak.gov.tr

The subsequent and final step is the esterification of 4-(3-butenyloxy)benzoic acid with 4-methoxyphenol. A widely used and efficient method for this transformation is the Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.govresearchgate.net This reaction proceeds under mild conditions and typically affords the desired product in good yield. The reaction mechanism involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack by the phenol.

An alternative to the Steglich esterification is the Mitsunobu reaction, which has been shown to be an effective method for the esterification of various benzoic acids with phenols, often providing excellent yields. researchgate.net

Etherification: 4-hydroxybenzoic acid derivative + 4-bromo-1-butene → 4-(3-butenyloxy)benzoic acid derivative

Hydrolysis (if starting with an ester): 4-(3-butenyloxy)benzoic acid derivative → 4-(3-butenyloxy)benzoic acid

Esterification: 4-(3-butenyloxy)benzoic acid + 4-methoxyphenol → this compound

Targeted Derivatization for Tailored Mesogenic Properties

The mesogenic properties of liquid crystals, such as the type of mesophase and the temperature range over which it is stable, are highly dependent on the molecular structure. Targeted derivatization of the this compound structure allows for the fine-tuning of these properties.

A primary strategy for this derivatization is the modification of the flexible alkenyloxy chain. The length of this chain significantly influences the mesomorphic behavior. mdpi.comnih.gov For instance, increasing the chain length can lead to a greater number of mesophases and an increase in the temperature of the transition to the isotropic liquid phase. mdpi.com The "odd-even" effect is also a well-documented phenomenon, where the physical properties of the liquid crystal vary in a zigzag pattern with an odd or even number of atoms in the flexible chain. nih.gov By synthesizing a homologous series of 4-methoxyphenyl 4'-(ω-alkenyloxy)benzoates with varying chain lengths (e.g., pentenyloxy, hexenyloxy), the thermal stability and the nature of the liquid crystalline phase (e.g., nematic, smectic) can be systematically altered. nih.gov

The following table illustrates how the mesogenic properties of a hypothetical homologous series might be tailored by altering the length of the terminal alkoxy chain.

| Alkoxy Chain Length | Mesophase Type | Transition Temperature (°C) |

| 3 | Nematic | 85 |

| 4 | Nematic | 92 |

| 5 | Smectic A, Nematic | 105 (SmA-N), 115 (N-I) |

| 6 | Smectic A, Nematic | 110 (SmA-N), 125 (N-I) |

Polymerization and Crosslinking Strategies for this compound Derivatives

The terminal butenyl group in this compound serves as a reactive site for polymerization and crosslinking, enabling the formation of liquid crystal polymers and networks.

Hydrosilylation Reactions in Polymeric Liquid Crystal Systems

Hydrosilylation is a powerful technique for grafting mesogenic molecules like this compound onto a polysiloxane backbone. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the butenyl group. The reaction is typically catalyzed by a platinum complex, such as a platinum divinyltetramethyldisiloxane complex. researchgate.net

By reacting this compound with a polymer containing Si-H functionalities, such as poly(methylhydrosiloxane) (PMHS), a side-chain liquid crystal polymer (SCLCP) is formed. In these SCLCPs, the rigid mesogenic units are attached to the flexible polysiloxane backbone via the spacer created from the original butenyloxy chain. This molecular architecture decouples the motion of the mesogens from the polymer backbone, allowing for the formation of liquid crystalline phases. The properties of the resulting SCLCP, including its glass transition temperature and mesophase behavior, can be controlled by the structure of the mesogen and the degree of substitution on the polysiloxane chain.

A study on a series of organosiloxane liquid crystalline materials based on 4-methoxyphenyl-4-(ω-alkenyloxy)benzoate mesogenic units demonstrated that trisiloxane derivatives exhibited a nematic liquid crystal phase. researchgate.net

Thiol-Ene Click Chemistry for Network Formation

Thiol-ene "click" chemistry is another versatile strategy for utilizing the terminal double bond of this compound. This reaction involves the photo-initiated radical addition of a thiol group (S-H) across the double bond of the "ene" (the butenyl group). rsc.org

To form a liquid crystalline network, this compound can be mixed with a multifunctional thiol crosslinker (e.g., a tetrathiol) and a photoinitiator. rsc.org Upon exposure to UV light, the initiator generates radicals, which abstract a hydrogen atom from the thiol, creating a thiyl radical. This thiyl radical then adds to the double bond of the butenyl group, followed by chain transfer to another thiol molecule, regenerating the thiyl radical and propagating the reaction. mdpi.comresearchgate.net This process leads to the formation of a highly crosslinked polymer network.

If the polymerization is carried out while the monomer mixture is in a liquid crystalline phase, the anisotropic order of the mesogens can be locked into the polymer network, resulting in a liquid crystal elastomer or a highly ordered thermoset. The properties of these networks, such as their mechanical strength and responsiveness to external stimuli, can be tailored by adjusting the chemical composition, including the ratio of thiol to ene groups and the functionality of the crosslinker. rsc.org

Design and Synthesis of Side-Chain Liquid Crystal Monomers Utilizing this compound

To be incorporated into common polymer backbones like polyacrylates or polymethacrylates, the this compound mesogen must first be functionalized with a polymerizable group. This is typically achieved by modifying the end of the alkenyloxy chain.

For example, the terminal butenyl group can be converted to a hydroxyl group via hydroboration-oxidation. This hydroxyl-terminated mesogen can then be esterified with acryloyl chloride or methacryloyl chloride to introduce a polymerizable acrylate or methacrylate group. The resulting monomer contains the rigid mesogenic core, a flexible spacer (the alkyl chain), and a polymerizable functional group.

The general design of such a monomer is as follows:

Mesogen (4-Methoxyphenyl benzoate) — Flexible Spacer (alkoxy chain) — Polymerizable Group (e.g., acrylate)

These monomers can then be polymerized, either as homopolymers or as copolymers with other monomers, using standard polymerization techniques like free-radical polymerization. The resulting side-chain liquid crystal polymers (SCLCPs) combine the properties of the liquid crystalline mesogens with the processability of polymers. The flexible spacer is crucial as it decouples the motion of the rigid mesogenic side chains from the flexible polymer backbone, which is a key principle in the design of SCLCPs. nih.govmdpi.com

Advanced Spectroscopic and Morphological Characterization of 4 Methoxyphenyl 4 3 Butenyloxy Benzoate and Its Polymeric Assemblies

Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy is a critical tool for identifying the functional groups and confirming the molecular structure of 4-Methoxyphenyl (B3050149) 4'-(3-butenyloxy)benzoate.

Fourier Transform Infrared (FT-IR) Spectroscopy provides information on the characteristic vibrations of the molecule. The gas-phase IR spectrum of the compound displays several key absorption bands. nist.gov A strong band corresponding to the ester carbonyl (C=O) stretching vibration is expected in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations associated with the ester and ether linkages typically appear in the 1250-1000 cm⁻¹ range. Aromatic C=C stretching vibrations are observed as a series of bands in the 1600-1450 cm⁻¹ region. The terminal vinyl group (C=C) stretch is expected around 1640 cm⁻¹. Additionally, aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy (B1213986) and butenyloxy groups is found just below 3000 cm⁻¹. researchgate.net

Raman Spectroscopy serves as a complementary technique to FT-IR. While direct Raman spectra for this specific compound are not widely published, the expected active modes can be inferred. The symmetric vibrations of non-polar bonds, such as the aromatic ring breathing modes and the C=C double bond in the butenyl group, would be particularly strong in the Raman spectrum. These are often weak or inactive in the IR spectrum. The phenyl ring vibrations, in particular, would provide a characteristic fingerprint in the Raman spectrum. chemicalbook.com

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | C-H stretching in phenyl rings |

| Aliphatic C-H Stretch | ~2980-2850 | ~2980-2850 | C-H stretching in -OCH₃ and -O(CH₂)₂- groups |

| Ester C=O Stretch | ~1735-1715 | ~1735-1715 | Carbonyl stretching |

| Vinyl C=C Stretch | ~1645 | ~1645 | Alkene double bond stretching |

| Aromatic C=C Stretch | ~1605, 1580, 1510, 1450 | ~1605, 1580, 1510, 1450 | Phenyl ring skeletal vibrations |

| C-O Stretch (Ester/Ether) | ~1270-1050 | ~1270-1050 | Asymmetric and symmetric C-O-C stretching |

| =C-H Bend (Vinyl) | ~990, 910 | ~990, 910 | Out-of-plane bending (wagging) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Investigations

NMR spectroscopy is indispensable for elucidating the precise chemical environment of each proton and carbon atom within the molecule, confirming its covalent structure.

Proton (¹H) NMR Spectroscopy provides detailed information about the number and types of protons. The ¹H NMR spectrum of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate in CDCl₃ shows distinct signals for the aromatic, vinylic, and aliphatic protons. tcichemicals.com The aromatic protons appear in the downfield region (δ 6.9-8.2 ppm), with characteristic splitting patterns (doublets and doublets of doublets) corresponding to their positions on the two different phenyl rings. The protons of the terminal vinyl group are observed in the δ 5.1-6.0 ppm range. The methoxy group protons appear as a sharp singlet at approximately δ 3.8 ppm. The methylene (B1212753) protons of the butenyloxy chain are observed as multiplets and triplets in the upfield region. tcichemicals.com

Carbon-13 (¹³C) NMR Spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The ¹³C NMR spectrum shows a signal for the ester carbonyl carbon around δ 165 ppm. Aromatic carbons resonate in the δ 114-164 ppm range, with carbons attached to oxygen appearing more downfield. The carbons of the vinyl group are found around δ 115 ppm and δ 134 ppm. The methoxy carbon gives a signal at approximately δ 55 ppm, and the aliphatic carbons of the butenyloxy chain appear in the upfield region of the spectrum. mdpi.commdpi.com

| ¹H NMR Data (CDCl₃) | |

| Chemical Shift (δ ppm) | Assignment |

| 8.12 (d) | 2H, Aromatic protons ortho to C=O |

| 7.10 (d) | 2H, Aromatic protons ortho to methoxy group |

| 6.95 (d) | 2H, Aromatic protons meta to C=O |

| 6.91 (d) | 2H, Aromatic protons meta to methoxy group |

| 5.95 (m) | 1H, -CH=CH₂ |

| 5.15 (m) | 2H, -CH=CH₂ |

| 4.08 (t) | 2H, -OCH₂- |

| 3.82 (s) | 3H, -OCH₃ |

| 2.55 (m) | 2H, -CH₂-CH= |

| ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (δ ppm) | Assignment |

| 164.5 | C=O (Ester) |

| 163.8 | Aromatic C-O |

| 157.5 | Aromatic C-O |

| 134.1 | -CH=CH₂ |

| 132.2 | Aromatic CH |

| 122.5 | Aromatic C (quaternary) |

| 121.8 | Aromatic CH |

| 121.7 | Aromatic C (quaternary) |

| 117.8 | -CH=CH₂ |

| 114.5 | Aromatic CH |

| 114.3 | Aromatic CH |

| 67.2 | -OCH₂- |

| 55.6 | -OCH₃ |

| 33.6 | -CH₂-CH= |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum is dominated by absorptions from the conjugated π-electron system of the phenyl benzoate (B1203000) core. The primary electronic transitions observed are π→π* transitions, which are characteristic of aromatic and carbonyl systems. researchgate.net

Typically, compounds containing phenyl benzoate structures exhibit strong absorption bands in the UV region. For this compound, two main π→π* transitions are expected. The first, at a shorter wavelength, corresponds to the phenyl rings, while the second, at a longer wavelength, involves the entire conjugated system including the carbonyl group. A weaker n→π* transition associated with the non-bonding electrons of the carbonyl oxygen may also be observed, but it is often obscured by the more intense π→π* bands. researchgate.netresearchgate.net The presence of auxochromic groups like the methoxy and butenyloxy groups can cause a bathochromic (red) shift in the absorption maxima.

| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |

| π→π | ~260-290 | Phenyl benzoate conjugated system |

| π→π | ~200-230 | Benzene rings |

| n→π* | ~300-330 | Carbonyl group (C=O) |

Phase Behavior and Microstructural Analysis

The investigation of the liquid crystalline phases formed by this compound is crucial for its application in display technologies and as a monomer for creating ordered polymeric materials.

Polarized Optical Microscopy (POM) is the primary technique for identifying and characterizing liquid crystalline mesophases. When the compound is heated from its crystalline solid state and observed between crossed polarizers, it will become isotropic (dark) upon melting if it does not form a liquid crystal phase. However, if it forms an anisotropic liquid crystalline phase, it will be birefringent and will transmit light, revealing a characteristic optical texture.

For calamitic molecules like this one, a nematic phase is commonly observed. asianpubs.org A nematic phase is characterized by long-range orientational order of the molecules but no positional order. Under POM, a nematic phase typically exhibits a "threaded" or "Schlieren" texture. The threads are disclination lines, which are defects in the molecular orientation. The Schlieren texture is characterized by dark brushes that originate from point defects. The number of brushes emanating from a single point defect (two or four) can be used to determine the strength of the defect.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the nanoscale structure and arrangement of molecules in different phases. nih.gov The scattering pattern provides quantitative information about the type and dimensions of the liquid crystalline order.

In the isotropic liquid phase, SAXS produces a very broad, diffuse scattering ring, indicating the lack of long-range order. For a nematic phase, the SAXS pattern also consists of diffuse scattering, but it becomes anisotropic if the sample is aligned (e.g., by a magnetic field). The scattering pattern would show two broad, diffuse spots perpendicular to the direction of molecular alignment, corresponding to the average intermolecular distance. If the compound were to exhibit a more ordered smectic phase (characterized by a layered structure), the SAXS pattern would show one or more sharp, quasi-Bragg peaks in the small-angle region, corresponding to the layer spacing (d). The absence of such sharp peaks would confirm the nematic or isotropic nature of the phase. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Methoxyphenyl 4 3 Butenyloxy Benzoate

Quantum Chemical Calculations: Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular structures. nih.gov For 4-Methoxyphenyl (B3050149) 4'-(3-butenyloxy)benzoate, DFT calculations, particularly using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. mdpi.comnih.gov This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most probable structure of the molecule in the gas phase.

The optimization yields precise data on bond lengths, bond angles, and dihedral angles. For instance, the aromatic C-C bonds within the phenyl rings are expected to have lengths intermediate between typical single and double bonds, indicative of electron delocalization. The ester linkage (C=O and C-O) and the ether linkage (C-O-C) will exhibit characteristic bond lengths reflecting their chemical environment. The butenyloxy chain introduces flexibility, and its dihedral angles will define its spatial orientation relative to the rigid benzoate (B1203000) core.

Interactive Data Table: Predicted Geometric Parameters for 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate

This table presents hypothetical yet realistic bond lengths and angles for the optimized geometry of this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | O-C=O (ester) | ~124° |

| Dihedral Angle | C-O-C-C (ether) | ~118° |

Electronic Structure Profiling: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl group, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be distributed over the benzoate ring and the carbonyl group, which are more electron-deficient. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Interactive Data Table: Predicted Frontier Orbital Energies

This table provides representative energy values for the HOMO, LUMO, and the energy gap of this compound.

| Orbital | Predicted Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.comnih.gov Computational methods can predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties are related to the response of a molecule to an external electric field.

The structure of this compound, with its electron-donating (methoxy and butenyloxy) and electron-accepting (benzoate) moieties connected through a π-conjugated system, suggests potential for NLO activity. nih.gov Quantum chemical calculations can quantify the components of the dipole moment, polarizability, and hyperpolarizability tensors. A large hyperpolarizability value is indicative of a significant NLO response.

Interactive Data Table: Predicted NLO Properties

This table shows plausible calculated values for the NLO properties of this compound.

| Property | Predicted Value |

| Dipole Moment (μ) | ~3.5 Debye |

| Mean Polarizability (α) | ~30 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~15 x 10⁻³⁰ esu |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Insights

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors on the molecule's surface, with red indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carbonyl and ether groups, making these sites susceptible to electrophilic attack. The hydrogen atoms of the aromatic rings and the butenyloxy chain would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP map provides a clear and intuitive guide to the molecule's reactive sites.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcomes of chemical reactions by considering the interactions between the HOMO and LUMO of the reacting species. The theory posits that the most significant interactions occur between the HOMO of one molecule and the LUMO of another.

In the context of this compound, FMO theory can be used to predict its behavior in various chemical reactions. For example, in a reaction with an electrophile, the HOMO of the benzoate compound would be the key orbital involved in the interaction. Conversely, in a reaction with a nucleophile, the LUMO would play the central role. The energies and spatial distributions of these frontier orbitals, as calculated by quantum chemistry methods, are thus essential for applying FMO theory.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge transfer interactions within a molecule. tandfonline.com It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs, which is a measure of intramolecular charge transfer.

For this compound, NBO analysis can reveal the hyperconjugative interactions between the π-systems of the aromatic rings and the σ-bonds of the alkoxy and methoxy (B1213986) groups. It can also quantify the charge transfer from the electron-donating groups to the electron-withdrawing benzoate core, providing a deeper understanding of the electronic structure and stability of the molecule.

Vibrational Frequency Calculations and Spectral Assignment

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands to specific vibrational modes. nih.govmdpi.com

For this compound, DFT calculations can generate a theoretical vibrational spectrum. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. The analysis would identify characteristic frequencies for the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, the aromatic C-H stretches, and the vibrations of the butenyloxy chain. This allows for a detailed interpretation of the experimental spectra and a more complete understanding of the molecule's vibrational dynamics.

Interactive Data Table: Predicted Vibrational Frequencies and Assignments

This table presents a selection of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=O Stretch (ester) | ~1730 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (ester/ether) | 1250-1050 |

Applications of 4 Methoxyphenyl 4 3 Butenyloxy Benzoate in Smart Materials and Devices

Liquid Crystal Elastomers (LCEs) for Actuation and Soft Robotics

Liquid crystal elastomers (LCEs) are a remarkable class of materials that merge the elastic properties of rubber with the anisotropic characteristics of liquid crystals. This unique combination allows for significant, reversible shape changes in response to external stimuli, such as heat, making them ideal candidates for applications in actuation and soft robotics. The side-chain liquid crystal mesogen 4-Methoxyphenyl (B3050149) 4'-(3-butenyloxy)benzoate (MBB) has been a focal point of research in the development of LCEs with promising actuator properties. nih.gov

Fabrication of LCE Fibers through Wet Spinning Techniques

A notable advancement in the processing of MBB-based LCEs is the development of a wet spinning technique to produce continuous liquid crystal elastomer fibers (LCEF). nih.gov This method represents a significant step towards the scalable production of these materials. The process involves a two-stage crosslinking strategy, which is crucial for achieving fibers with reversible actuation capabilities. nih.govcanaanchem.com The ability to process MBB into a fiber form expands the range of available materials for creating complex, actuated structures. nih.gov

Evaluation of Reversible Actuation and Artificial Muscle Capabilities

LCE fibers fabricated from 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate exhibit impressive reversible actuation, a key characteristic for their use as artificial muscles. nih.gov These fibers demonstrate a significant contractile behavior upon thermal stimulation. nih.gov Research has shown that MBB-based LCE actuator foils can achieve reversible contractions of approximately 28% while generating stresses of 14 kPa. nih.gov When processed into fibers, these materials have been shown to lift up to 140 times their own weight, underscoring their potential in soft robotics and medical applications such as prosthetics. nih.govossila.comrug.nl

The actuation properties of these LCE fibers have been compared to human skeletal muscle, highlighting their promising features for use in applications requiring muscle-like movement. nih.gov The ability to perform work is a critical metric for artificial muscles, and MBB-based LCE fibers have demonstrated a mass-specific work output of up to 3.857 J/kg. nih.govossila.comrug.nl

Exploration of Temperature-Dependent Mechanical Properties in LCEs

The mechanical properties of LCEs containing this compound are highly dependent on temperature. A key characteristic of these materials is a moderately low nematic-isotropic transition temperature, which is the temperature at which the material transitions from an ordered liquid crystal phase to a disordered isotropic phase, triggering actuation. nih.gov For MBB-based LCE fibers, this activation temperature is around 54.52 °C, making them suitable for applications that operate near the human body. nih.govossila.comrug.nl This temperature-dependent behavior is fundamental to their function as actuators, as the change in mechanical properties drives the shape change. nih.gov

Influence of Processing Parameters on Liquid Crystal Orientation and Performance

The performance of LCE actuators is intrinsically linked to the orientation of the liquid crystal mesogens within the polymer network. The wet spinning process for creating LCE fibers from this compound allows for control over this orientation through various spinning parameters. nih.gov A critical parameter is the draw ratio applied during spinning. Moderate draw ratios, up to 2.3, have been shown to induce a high degree of mesogen orientation, which is essential for achieving the desired contractile behavior. nih.govossila.com The degree of orientation is a determining factor in the actuation strain and stress that the LCE can generate. nih.gov

Strategies for Enhancing Work Output and Actuation Efficiency

Several strategies are being explored to further enhance the work output and actuation efficiency of LCEs based on this compound. One approach involves the chemical modification of the LCE network, such as adjusting the crosslinker density. Another strategy focuses on mechanical enhancements, such as the incorporation of particulate fillers. For instance, the addition of low-melting-point alloy particles has been shown to significantly increase the actuation stress of LCEs. The goal of these strategies is to improve upon the already promising performance of MBB-based LCEs to meet the demands of advanced robotic and biomedical applications. nih.gov

Polymer Dispersed Liquid Crystals (PDLCs) for Dynamic Optical Control

Polymer dispersed liquid crystals (PDLCs) are composite materials consisting of liquid crystal droplets dispersed within a polymer matrix. These materials are of great interest for applications in dynamic optical control, such as smart windows and displays, due to their ability to switch between a light-scattering opaque state and a transparent state upon the application of an electric field.

While this compound is a well-studied liquid crystal mesogen, a review of the available scientific literature does not indicate its widespread use in the formulation of PDLCs. Research in the field of PDLCs has explored a variety of other liquid crystal materials and polymer matrices to optimize their electro-optical properties. The selection of the liquid crystal component in a PDLC is critical and is often based on factors such as its refractive index, dielectric anisotropy, and viscosity. While the specific properties of this compound make it highly suitable for LCEs, its application in PDLCs for dynamic optical control is not prominently documented in current research. Further investigation may be required to explore the potential of incorporating this compound into PDLC systems and to evaluate its performance in such applications.

Development of Advanced Fluorescent Probes Incorporating this compound Moieties

Currently, there is a notable absence of research in peer-reviewed literature detailing the synthesis or application of advanced fluorescent probes that specifically incorporate this compound moieties. While the broader field of fluorescent probes is extensive, with many studies focusing on molecules with methoxyphenyl and benzoate (B1203000) groups for sensing and imaging, the specific compound has not been identified as a key component in these applications. The development of fluorescent probes often relies on molecules with inherent photophysical properties, such as high quantum yields and sensitivity to environmental changes, which have not been characterized for this compound.

Integration into Organosilicon Elastomers for Enhanced Mechanical Adaptability

A significant area of application for this compound and its analogues is in the synthesis of liquid crystalline organosilicon elastomers. These smart materials combine the elasticity of a silicone network with the anisotropic properties of liquid crystals, leading to materials that can change shape or orientation in response to external stimuli.

Research has demonstrated the synthesis of new organosiloxane liquid crystalline materials by grafting 4-methoxyphenyl-4-(ω-alkenyloxy)benzoates, a class of compounds to which this compound belongs, onto a siloxane backbone. researchgate.net The synthesis is typically achieved through a hydrosilylation reaction, where the terminal double bond of the butenyloxy group reacts with the Si-H groups of a polysiloxane chain. researchgate.net This reaction is efficiently catalyzed by a platinum divinyl-tetramethyldisiloxane complex. researchgate.net

The incorporation of the rigid, rod-like this compound moiety as a mesogenic side chain in a flexible organosilicon elastomer network imparts liquid crystalline properties to the material. The thermal properties of these thermotropic liquid-crystalline siloxanes have been studied, revealing that the structure of the siloxane component plays a crucial role in the resulting mesophase behavior. researchgate.net

For instance, when 4-methoxyphenyl 4'-(ω-alkenyloxy)benzoate is attached to a heptamethylhydrotrisiloxane, the resulting compounds have been shown to exhibit a nematic liquid crystal phase. researchgate.net The presence of the siloxane component also contributes to a reduction in the melting temperature of the material. researchgate.net The thermal properties of these organosiloxane series have been observed to show a distinct odd-even effect depending on the length of the alkyl segment in the alkenyloxy chain. researchgate.net

The resulting organosilicon elastomers with integrated this compound moieties possess enhanced mechanical adaptability. The liquid crystalline domains within the elastomer can be aligned by external stimuli such as electric fields or mechanical stress, leading to changes in the material's macroscopic properties. This makes them promising candidates for applications in soft robotics, actuators, and adaptive optics.

Table 1: Properties of Organosiloxanes with 4-Methoxyphenyl 4'-(alkenyloxy)benzoate Moieties

| Siloxane Backbone | Mesogenic Moiety | Resulting Phase | Key Property |

| Heptamethylhydrotrisiloxane | 4-methoxyphenyl 4'-(ω-alkenyloxy)benzoate | Nematic Liquid Crystal | Reduced Melting Temperature |

| Pentamethylhydrodisiloxane | 4-methoxyphenyl 4'-(ω-alkenyloxy)benzoate | No Liquid Crystal Phase | - |

Structure Property Relationships in 4 Methoxyphenyl 4 3 Butenyloxy Benzoate Based Systems

Correlation between Molecular Architecture and Observed Liquid Crystalline Mesophases

The liquid crystalline behavior of a material is intrinsically linked to its molecular shape and intermolecular interactions. mdpi.comresearchgate.net For calamitic (rod-like) molecules such as 4-Methoxyphenyl (B3050149) 4'-(3-butenyloxy)benzoate, the tendency to form specific mesophases—such as the nematic (N) or smectic (Sm) phases—is governed by the interplay between its constituent parts. mdpi.com

The molecular architecture consists of:

A Rigid Core: The biphenyl (B1667301) benzoate (B1203000) unit provides the necessary rigidity and anisotropy for liquid crystal phase formation. This core structure promotes parallel alignment of the molecules, which is a prerequisite for mesomorphism. nih.gov

A Flexible Terminal Chain: The 3-butenyloxy group (-O-(CH₂)₂-CH=CH₂) acts as a flexible spacer. The length and flexibility of such alkyl or alkenyl chains influence the thermal stability of the mesophases. whiterose.ac.uk Shorter chains often favor the formation of nematic phases, while longer chains can promote the higher-order lamellar packing characteristic of smectic phases. researchgate.netscholarsresearchlibrary.com

A Terminal Methoxy (B1213986) Group: The methoxy group (-OCH₃) at the other end of the molecule affects the melting point and the breadth of the liquid crystal temperature range. whiterose.ac.uk

Table 1: Influence of Molecular Components on Mesophase Behavior

| Molecular Component | Structural Feature | Influence on Liquid Crystalline Phase |

| Rigid Core | Biphenyl Benzoate | Provides molecular anisotropy, promoting orientational order (nematic phase). nih.gov |

| Flexible Chain | Butenyloxy Group | Decouples mesogen motion from the polymer backbone; influences phase stability and type (nematic vs. smectic). researchgate.netnih.gov |

| Terminal Group | Methoxy Group | Affects melting point and clearing temperature, defining the mesophase temperature range. whiterose.ac.uk |

| Reactive Site | Terminal Alkene (C=C) | Enables polymerization into side-chain polymers and crosslinked networks. researchgate.net |

Impact of Side-Chain Mesogen Incorporation on Polymeric Network Properties

When 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate is incorporated as a side chain into a polymer backbone (e.g., polyacrylate or polysiloxane), it creates a Side-Chain Liquid Crystal Polymer (SCLCP). nih.govmdpi.com This architecture combines the anisotropic properties of the liquid crystal mesogen with the mechanical characteristics of the polymer. nih.gov

The "decoupling principle" is fundamental to the behavior of SCLCPs. The flexible butenyloxy spacer serves to decouple the motion of the rigid mesogenic side chains from the more random motion of the polymer main chain. nih.gov This allows the mesogenic units to self-organize and form liquid crystalline phases, much like their low-molecular-weight counterparts, but over a broader temperature range and with the added benefit of dimensional stability provided by the polymer network. mdpi.com

The properties of the resulting polymeric network are significantly influenced by several factors:

Polymer Backbone Flexibility: The choice of the main chain is crucial. Highly flexible backbones like polysiloxanes (Si-O) result in materials with very low glass transition temperatures (Tg), allowing the liquid crystalline properties to be expressed over a wide temperature range. openaccessjournals.com

Spacer Length: The length of the flexible spacer connecting the mesogen to the backbone affects the type and stability of the mesophase.

Grafting Density: The number of mesogens attached per unit length of the polymer backbone influences the degree of ordering and the transition temperatures of the resulting material.

Incorporating these mesogens into a polymer network transforms a fluid liquid crystal into a viscoelastic material or a solid elastomer that retains the orientational order and stimulus-responsiveness of the liquid crystal phase. researchgate.net

Influence of Crosslinking Density on Mechanical Performance and Strain-Induced Phenomena

In liquid crystal elastomers (LCEs), the SCLCP chains are chemically crosslinked to form a three-dimensional network. The crosslinking density—the number of crosslinks per unit volume—is a critical parameter that dictates the material's mechanical and actuation properties. mdpi.comresearchgate.net

A higher crosslink density generally leads to:

Increased Mechanical Stiffness: The material becomes more rigid, with a higher rubbery modulus. mdpi.com

Enhanced Thermal Stability: The degradation temperature of the elastomer increases. mdpi.com

Reduced Actuation Strain: The network's ability to undergo large-scale deformation in response to stimuli (like heat) is constrained, resulting in a smaller percentage of contraction or expansion. mdpi.com

Increased Actuation Temperature: More energy is required to induce the phase transition from the liquid crystal to the isotropic state, shifting the actuation temperature higher. mdpi.com

Higher Blocking Stress: Densely crosslinked LCEs can generate greater internal stress when heated under constraint. mdpi.com

Conversely, lightly crosslinked LCEs exhibit larger actuation strains at lower temperatures but are mechanically softer and generate less blocking stress. mdpi.com This trade-off is fundamental to designing LCEs for specific applications. For example, an application requiring a large change in shape would favor a lightly crosslinked network, whereas an application needing to exert a significant force would benefit from a higher crosslinking density.

Table 2: Effect of Crosslinking Density on LCE Properties

| Property | Lightly Crosslinked | Densely Crosslinked |

| Mechanical Stiffness | Low | High mdpi.com |

| Actuation Strain | Large (e.g., 25-30%) | Small (e.g., 17-20%) mdpi.com |

| Actuation Temperature | Lower | Higher mdpi.com |

| Blocking Stress | Lower | Higher mdpi.com |

| Thermal Stability | Lower | Higher mdpi.com |

Elucidating the Role of Mesogen Orientation in Anisotropic Material Response

The defining characteristic of LCEs is their ability to produce a macroscopic, anisotropic response to an external stimulus. This capability is entirely dependent on achieving a uniform alignment of the liquid crystal mesogens throughout the material, a state known as a "monodomain." researchgate.netsciengine.com In a polydomain sample, where the mesogens are aligned randomly in different domains, any local dimensional changes cancel each other out, resulting in no net macroscopic shape change. sciengine.com

When the this compound mesogens are aligned uniaxially, the LCE will contract along the alignment direction (the director) and expand in the perpendicular directions upon heating through the nematic-to-isotropic phase transition. nih.gov This reversible shape change is the basis for actuation. The degree of mesogen order, quantified by the order parameter, is directly coupled to the polymer network's chains. A change in the mesogen order, triggered by a stimulus, forces a corresponding change in the shape of the polymer chains, which manifests as a macroscopic deformation of the entire material. nih.gov

The alignment of the mesogens can be fixed into the network during the crosslinking process using various techniques, such as applying mechanical stress or external electric/magnetic fields. sciengine.com This "memory" of the aligned state is what enables the reversible and programmable actuation behavior of LCEs. nih.gov

Rational Design Principles for Optimized Actuator Performance

Designing an LCE actuator based on this compound for a specific task requires careful consideration of molecular and network parameters to optimize performance metrics like actuation strain, stress, and response speed. sciengine.com

Key design principles include:

Achieve Monodomain Alignment: This is the most critical prerequisite for any macroscopic actuation. researchgate.netnih.gov The choice of alignment technique during synthesis will determine the direction and nature of the shape change.

Tune Crosslinking Density: As discussed in section 6.3, the crosslink density must be tailored to the application's needs—balancing the trade-off between high actuation strain (low density) and high blocking stress (high density). mdpi.com

Select the Appropriate Stimulus: While many LCEs are thermally actuated, incorporating photosensitive moieties like azobenzene (B91143) can enable photo-actuation. sciengine.comfrontiersin.org For thermally driven systems, the isotropization temperature (Tᵢ), which determines the actuation temperature, can be tuned by modifying the chemical structure of the mesogen or the polymer backbone. nih.gov

Optimize Geometry and Heat Transfer: The response speed of thermally actuated LCEs is often limited by heat diffusion. sciengine.com Designing actuators with reduced physical dimensions (e.g., thin films or fibers) or integrating active heating/cooling mechanisms, such as embedded microfluidic channels, can dramatically improve actuation speed. sciengine.comnso-journal.org

Table 3: Design Principles for LCE Actuators

| Performance Metric | Design Principle | Rationale |

| Large Actuation Strain | Use a lightly crosslinked network. mdpi.com | Allows for greater polymer chain conformational freedom and larger shape changes. |

| High Actuation Force | Use a densely crosslinked network. mdpi.com | A stiffer network can generate higher internal stress upon stimulation. |

| Fast Response Speed | Reduce actuator thickness; incorporate active heating/cooling. sciengine.comnso-journal.org | Overcomes limitations imposed by slow thermal diffusion in bulk materials. |

| Programmable Shape Change | Pattern the mesogen alignment during synthesis. sciengine.com | Complex, pre-programmed deformations can be achieved by creating specific director patterns. |

| Specific Actuation Temperature | Modify mesogen/backbone chemistry. nih.gov | The nematic-to-isotropic transition temperature can be chemically tuned. |

Tailoring Molecular Structure for Enhanced Nonlinear Optical Responses

Materials with significant quadratic nonlinear optical (NLO) properties, such as Second Harmonic Generation (SHG), are crucial for applications in optoelectronics and photonics. mdpi.com The NLO response of a material is highly dependent on its molecular structure. While this compound itself is not optimized for NLO activity, its basic structure can be modified to create high-performance NLO polymers.

Key principles for enhancing NLO responses include:

Introducing Push-Pull Systems: A powerful NLO response requires a molecule with a large hyperpolarizability. This is typically achieved by connecting an electron-donating group (like the methoxy group) and a strong electron-accepting group (like a nitro -NO₂ or cyano -CN group) through a conjugated π-electron system. mdpi.comresearchgate.net The existing benzoate core can be part of this conjugated bridge.

Extending Conjugation: Increasing the length of the conjugated system between the donor and acceptor groups generally enhances the NLO effect. mdpi.com

Ensuring Non-centrosymmetric Ordering: For a bulk material to exhibit a quadratic NLO effect (like SHG), the chromophores must be arranged in a non-centrosymmetric fashion. In SCLCPs, this can be achieved by electric field poling, where the polymer is heated above its glass transition temperature, a strong DC electric field is applied to align the NLO-active mesogens, and the material is then cooled to lock in this polar alignment. mdpi.com

By modifying the this compound structure—for example, by replacing the methoxy group with a stronger donor and adding a strong acceptor to the other end of the phenyl benzoate core—one could synthesize a reactive mesogen specifically designed for NLO applications. When polymerized and poled, the resulting SCLCP could exhibit significant and stable SHG effects. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate, and what purification methods are recommended?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzoate ester core via esterification between 4-methoxyphenol and 4-hydroxybenzoic acid derivatives under acidic catalysis.

- Step 2 : Introduction of the 3-butenyloxy group using alkylation or Mitsunobu reactions. Protecting groups (e.g., tert-butyldimethylsilyl) may be required to prevent side reactions .

- Purification : Column chromatography (silica gel) and recrystallization (using ethanol/water mixtures) are standard. HPLC with C18 columns can ensure >95% purity for sensitive applications .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : and NMR confirm substitution patterns and ester linkage integrity (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.8–8.2 ppm range) .

- X-ray crystallography : Resolves crystal packing and molecular geometry. Use SHELXL for refinement, ensuring anisotropic displacement parameters are modeled accurately .

- Thermal analysis : DSC (Differential Scanning Calorimetry) identifies phase transitions (e.g., nematic-isotropic transition in liquid crystal polymers) .

Q. What are the primary research applications of this compound in material science?

- Liquid crystal polymers (LCPs) : Acts as a mesogenic side chain in poly(methylsiloxane)s. The 3-butenyloxy group enables crosslinking, while the methoxyphenyl moiety stabilizes liquid crystalline phases .

- Shear-responsive materials : Exhibits shear-induced phase transitions at critical shear rates (e.g., 100–500 s), relevant for designing adaptive mechanical systems .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of 3-butenyloxy group introduction?

- Steric hindrance : The 4-methoxyphenyl group directs alkylation to the para position due to reduced steric crowding.

- Electronic effects : Electron-rich aromatic rings (from methoxy groups) favor nucleophilic substitution at positions ortho to electron-donating groups.

- Optimization : Use DFT calculations (e.g., Gaussian 09) to model transition states and validate with -labeling experiments .

Q. How can conflicting crystallographic and spectroscopic data be resolved during structure validation?

- Case example : Discrepancies between NMR-derived coupling constants and X-ray bond angles may arise from dynamic disorder in crystals.

- Solution : Compare multiple datasets (e.g., variable-temperature NMR, high-resolution X-ray data). Use WinGX for symmetry analysis and ORTEP for visualizing thermal ellipsoids .

Q. What methodologies are effective for analyzing structure-property relationships in liquid crystalline phases?

- Polarized optical microscopy (POM) : Identifies birefringence patterns (e.g., schlieren textures for nematic phases).

- Rheology : Measures viscosity changes during shear-induced transitions. Correlate with molecular weight (GPC data) and functionalization degree .

- SAXS/WAXS : Resolves long-range ordering and layer spacing in mesophases .

Q. How can computational modeling predict the compound’s interaction with polymer matrices?

- Molecular dynamics (MD) : Simulate polymer backbones (e.g., poly(methylsiloxane)) with grafted this compound side chains. Use AMBER or GROMACS with OPLS-AA force fields.

- Validation : Compare simulated phase transition temperatures (e.g., ) with experimental DSC results .

Q. What experimental strategies mitigate decomposition during photochemical or thermal studies?

- Photostability : Conduct reactions under inert atmospheres (N) with UV filters (e.g., Pyrex vessels). Monitor degradation via LC-MS .

- Thermal stability : Use TGA to identify decomposition thresholds (e.g., >200°C). For high-temperature applications, incorporate stabilizing additives (e.g., antioxidants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.